1,2-Di(cyclohexa-2,4-dien-1-yl)acenaphthylene
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Overview
Description
1,2-Di(cyclohexa-2,4-dien-1-yl)acenaphthylene is a complex organic compound characterized by its unique structure, which includes two cyclohexa-2,4-dien-1-yl groups attached to an acenaphthylene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Di(cyclohexa-2,4-dien-1-yl)acenaphthylene typically involves multicomponent reactions. One common method includes the use of acenaphthoquinone as a building block. The reaction conditions often involve the use of oxidizing agents and Friedel–Crafts reactions with naphthalene derivatives . The process is efficient and yields high-quality products suitable for further applications.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes and the use of specialized catalysts to ensure high yield and purity. The exact methods can vary depending on the desired application and the scale of production.
Chemical Reactions Analysis
Types of Reactions
1,2-Di(cyclohexa-2,4-dien-1-yl)acenaphthylene undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into more saturated forms, often using hydrogenation techniques.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution Reagents: Halogens and other electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions include various quinones, reduced hydrocarbons, and substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
1,2-Di(cyclohexa-2,4-dien-1-yl)acenaphthylene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1,2-Di(cyclohexa-2,4-dien-1-yl)acenaphthylene involves its ability to undergo various chemical transformations. The molecular targets and pathways include:
Aromatization: The compound can easily aromatize, forming stable aromatic systems.
Electrophilic and Nucleophilic Reactions: It can participate in both electrophilic and nucleophilic reactions, making it versatile in chemical synthesis.
Comparison with Similar Compounds
Similar Compounds
1,4-Cyclohexadiene: This compound is similar in structure but lacks the acenaphthylene core.
Acenaphthoquinone: A related compound used in similar synthetic applications.
Uniqueness
1,2-Di(cyclohexa-2,4-dien-1-yl)acenaphthylene is unique due to its dual cyclohexa-2,4-dien-1-yl groups and acenaphthylene core, which provide distinct chemical properties and reactivity compared to its analogs.
This detailed overview highlights the significance of this compound in various scientific fields and its potential for future research and industrial applications
Properties
CAS No. |
42862-12-4 |
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Molecular Formula |
C24H20 |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
1,2-di(cyclohexa-2,4-dien-1-yl)acenaphthylene |
InChI |
InChI=1S/C24H20/c1-3-9-18(10-4-1)23-20-15-7-13-17-14-8-16-21(22(17)20)24(23)19-11-5-2-6-12-19/h1-9,11,13-16,18-19H,10,12H2 |
InChI Key |
YNNDFGMEXLGGIX-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC=CC1C2=C(C3=CC=CC4=C3C2=CC=C4)C5CC=CC=C5 |
Origin of Product |
United States |
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